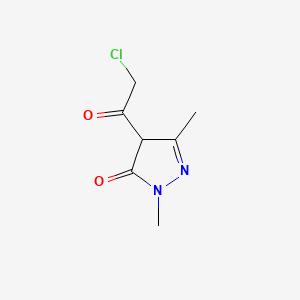
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a pyrazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at a low temperature (5-10°C) to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a reactor where the temperature and pressure are carefully controlled. The use of solvents such as diethyl ether can help in the efficient separation of the product. The final product is purified through recrystallization or distillation to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetyl chloride: A related compound used in similar substitution reactions.
2-Chloroacetyl-1,3-cyclohexanediones: Compounds with similar reactivity but different structural frameworks.
Ethyl chloroacetate: Another chloroacetyl derivative with applications in organic synthesis .
Uniqueness
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
185746-06-9 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.611 |
Nombre IUPAC |
4-(2-chloroacetyl)-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(5(11)3-8)7(12)10(2)9-4/h6H,3H2,1-2H3 |
Clave InChI |
XHOOZZYPXWQFOO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)CCl)C |
Sinónimos |
3H-Pyrazol-3-one, 4-(chloroacetyl)-2,4-dihydro-2,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















